3-Ethyl-2,3,4-trimethylheptane

Description

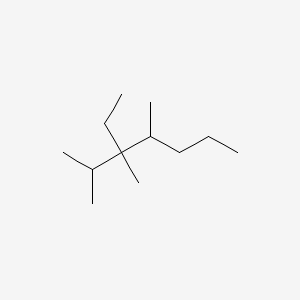

3-Ethyl-2,3,4-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆, derived from a heptane backbone substituted with an ethyl group at position 3 and methyl groups at positions 2, 3, and 4. This compound exemplifies the structural complexity of highly branched alkanes, which influence physical properties such as boiling point, density, and solubility.

Properties

CAS No. |

62199-18-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,3,4-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-9-11(5)12(6,8-2)10(3)4/h10-11H,7-9H2,1-6H3 |

InChI Key |

YZXMDESZKHUODO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)(CC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3,4-trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with ethyl and methyl groups. This process typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of alkyl halides under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolite catalysts in a hydrocarbon cracking process. This method allows for the selective formation of branched alkanes from larger hydrocarbon molecules, optimizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,3,4-trimethylheptane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, resulting in the formation of alkyl halides.

Combustion: Complete combustion of this compound produces carbon dioxide and water.

Common Reagents and Conditions:

Oxidation: Oxygen or ozone under high temperatures.

Substitution: Chlorine or bromine in the presence of ultraviolet light or heat.

Combustion: Oxygen in the presence of a flame or spark.

Major Products:

Oxidation: Carbon dioxide and water.

Substitution: Alkyl halides such as 3-chloro-2,3,4-trimethylheptane.

Combustion: Carbon dioxide and water.

Scientific Research Applications

3-Ethyl-2,3,4-trimethylheptane has various applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.

Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.

Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,3,4-trimethylheptane involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar molecule, it can dissolve non-polar substances and participate in hydrophobic interactions with biological membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural Features of 3-Ethyl-2,3,4-trimethylheptane

The compound’s structure consists of:

- A heptane backbone (7 carbons).

- Three methyl groups (-CH₃) at positions 2, 3, and 4.

- One ethyl group (-CH₂CH₃) at position 3.

This arrangement creates significant steric hindrance, reducing molecular symmetry and surface area compared to linear isomers. The molecular weight is 170.34 g/mol , and its IUPAC name reflects the substituent positions and priorities.

Comparison with Similar Compounds

Structural Isomerism

This compound belongs to a family of branched alkanes with structural isomers differing in substituent placement. Key isomers include:

- 3-Ethyl-2,2-dimethylheptane : Methyl groups at positions 2 and 2, ethyl at 3 .

- 3-Ethyl-2,6-dimethylheptane : Methyl groups at positions 2 and 6, ethyl at 3 .

- 3-Ethyl-3,5-dimethylheptane : Methyl groups at positions 3 and 5, ethyl at 3 .

These isomers demonstrate how substituent positioning alters branching, affecting intermolecular forces and physical properties.

Physical Properties

The table below compares properties of this compound with structurally similar compounds, based on available

Notes:

- Boiling Points : Longer chains (e.g., heptane derivatives) exhibit higher boiling points than shorter analogs (e.g., pentane derivatives) due to increased van der Waals interactions. For example, 3-Ethyl-2,3,4-trimethylpentane (C₁₀H₂₂) boils at 96.0°C , while the heptane analog (C₁₂H₂₆) is estimated to boil near 180°C. Increased branching lowers boiling points compared to linear isomers.

- Density : Branched alkanes generally have lower densities than linear counterparts. For instance, 3-Ethyl-2-methylheptane (C₁₀H₂₂) has a density of 0.740 g/cm³ , suggesting that this compound’s density would be slightly lower than linear C₁₂H₂₆ (~0.75 g/cm³).

Chemical Reactivity

While specific reactivity data for this compound are unavailable, branched alkanes typically exhibit:

- Lower thermal stability compared to linear alkanes due to steric strain.

- Reduced solubility in polar solvents , as seen in analogs like trimethylolethane (solubility: 50 g/100 mL water ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.